1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a substituted piperidine derivative with potential applications in various scientific research areas. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system. This compound has been explored for its affinity towards monoamine transporters, particularly the dopamine transporter (DAT), making it a subject of interest in developing potential therapeutic agents for neurological disorders like drug abuse, depression, and ADHD [].
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. It features a benzyl group and a hydroxyphenyl moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence pharmacological properties.
The compound can be synthesized through various chemical reactions involving piperidine and substituted phenols. It has been studied for its potential applications in pharmacology, particularly in the development of new therapeutic agents.
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is classified as an organic compound and falls under the category of piperidine derivatives. Its structure includes multiple functional groups that may impart unique chemical reactivity and biological activity.
The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperature, solvent choice (often polar aprotic solvents), and catalysts (like bases or Lewis acids) to promote the desired reactions while minimizing side products.
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts, which can facilitate or hinder specific reaction pathways.
The mechanism of action of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is not fully elucidated but may involve interaction with specific biological targets:
Research into similar compounds suggests that piperidine derivatives often exhibit activity at dopamine and serotonin receptors, which could imply similar effects for this compound.
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol has potential applications in:
Piperidine—a saturated six-membered heterocycle containing one nitrogen atom—serves as a foundational scaffold in medicinal chemistry due to its versatile pharmacokinetic properties and presence in numerous bioactive molecules. Over 70 FDA-approved pharmaceuticals incorporate this moiety, spanning therapeutic areas such as central nervous system (CNS) modulation, oncology, and infectious diseases [6] [10]. The scaffold’s stability, combined with its ability to adopt chair conformations, enables precise spatial positioning of substituents for target engagement. 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol exemplifies a strategically modified piperidine derivative, where the benzyl group enhances lipophilicity for blood-brain barrier (BBB) penetration, and the hydroxyphenyl moiety enables hydrogen bonding with biological targets [3] [7]. This combination renders it a compelling candidate for neuropsychiatric drug development.
Piperidine’s significance in CNS therapeutics stems from its resemblance to endogenous neurotransmitters and its capacity to modulate receptors critical for neurological function. The basic nitrogen atom (pKa ~10–11) facilitates protonation at physiological pH, forming cationic species that interact with aspartate or glutamate residues in target proteins like sigma receptors (S1R/S2R) or ion channels [2] [7]. For instance, benzylpiperidine derivatives exhibit high affinity for S1R, a chaperone protein implicated in neuroprotection, cognition, and pain modulation. In radioligand binding assays, such compounds demonstrate Ki values in the nanomolar range (e.g., 3.2 nM for analog 1 in [2]), comparable to reference agents like haloperidol (Ki = 2.5 nM).
Conformational Flexibility: The piperidine ring’s chair-flip dynamics allows substituents at the 4-position (e.g., hydroxyethyl or hydroxyphenyl groups) to adopt equatorial or axial orientations, optimizing binding pocket complementarity. This flexibility is critical for S1R agonism, where the 4-hydroxy group forms hydrogen bonds with Glu172 or Asp126 residues in the receptor’s transmembrane domain [2].
Bioavailability Optimization: Piperidine derivatives often exhibit balanced lipophilicity (logP 0.5–4.0) and moderate hydrogen-bond donor/acceptor counts, facilitating CNS penetration. For example, 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol (logP = 0.53) displays favorable BBB permeability predictions [5] [9].
Table 1: Pharmacological Profiles of Key Piperidine Derivatives in CNS Drug Discovery
Compound | Target | Affinity (Ki, nM) | Function | Structural Features |
---|---|---|---|---|
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol | S1R | 3.2 ± 0.7 | Agonist | Hydroxyethyl at C4, benzyl at N1 |
Haloperidol (reference) | S1R | 2.5 ± 0.4 | Antagonist | Fluorophenyl at C4, piperidinyl N |
Compound 3 [2] | S1R | 8.9 ± 1.3 | Agonist | Benzylpiperidine with pKa ~9.46 |
Donepezil analog [3] | Acetylcholinesterase | 22.13 ± 1.96 | Inhibitor | Piperidine, benzyl, indanone |
The hydroxyphenyl group—a phenol moiety attached to the piperidine C4 position—introduces electronic and steric features that profoundly influence target selectivity and binding kinetics. Its incorporation leverages three key physicochemical properties:
Hydrogen-Bonding Capacity: The phenolic hydroxyl serves as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues in enzymes or receptors. In carbonic anhydrase inhibitors (CAIs), phenolic derivatives exhibit Ki values of 8.76 nM (hCA II) by coordinating the active-site zinc ion via the hydroxyl oxygen [4]. Similarly, in acetylcholinesterase (AChE) inhibition, phenolic compounds like TM-3 (IC₅₀ = 0.69 μM) anchor to the peripheral anionic site via π-π stacking and hydrogen bonds [4].
Electron-Donating Effects: The hydroxyl group’s +R/-I effects enhance electron density on the phenyl ring, facilitating cation-π interactions with quaternary ammonium groups in neurotransmitters (e.g., acetylcholine) or receptor lysine residues. This electron richness is critical for substrates targeting monoamine transporters or serotonergic receptors [10].
Metabolic Stability: Unlike alkyl hydroxides, phenolic groups undergo glucuronidation more slowly, extending half-life in vivo. They also resist oxidative degradation, a limitation observed in aliphatic hydroxyethyl analogs [3] [7].
In 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol, the ortho-positioned hydroxyl may enable intramolecular hydrogen bonding with the piperidine nitrogen, stabilizing a bioactive conformation. This ortho-effect is observed in optimized sigma ligands, where steric constraints improve selectivity over off-targets like dopamine D₂ receptors [2] [10].
Table 2: Impact of Hydroxyphenyl vs. Hydroxyethyl Substituents on Piperidine Bioactivity
Substituent | Target Engagement | Key Interactions | Bioactivity Enhancement |
---|---|---|---|
2-Hydroxyphenyl | S1R, CA II, AChE | H-bond with Glu172 (S1R), Zn²⁺ (CA II) | 10–100× ↑ affinity vs. non-phenolic analogs |
2-Hydroxyethyl | S1R | H-bond with Asp126, hydrophobic packing | Moderate S1R affinity (Ki ~100 nM) |
4-Trifluoromethylphenyl | Tubulin | Hydrophobic stacking with β-tubulin | Antiproliferative activity (IC₅₀ < 1 μM) |
Unsubstituted phenyl | S2R | π-π stacking with Phe168 | Moderate S2R selectivity |
Benzylpiperidine scaffolds emerged in the mid-20th century as structural simplifications of complex alkaloids. Their development reflects three evolutionary phases:
Phase 1: Natural Product Derivatization (1950s–1970s)Early analogs like benzylpiperidine itself were explored as antispasmodics. The discovery of haloperidol (1958)—a butyrophenone with a piperidine core—revolutionized antipsychotic therapy, demonstrating that N1-benzylation enhanced dopamine receptor affinity. Concurrently, the antitussive dextromethorphan (1958) highlighted piperidine’s role in CNS safety, as its benzyloxy analog avoided opioid-like dependency [6] [9].
Phase 2: Rational Design Era (1980s–2000s)Advances in X-ray crystallography enabled targeted modifications. The introduction of a C4-hydroxy group in raloxifene (1997) created a selective estrogen receptor modulator (SERM), while donepezil (1996)—a benzylpiperidine-based AChE inhibitor—became a first-line Alzheimer’s therapy. Here, the C4-hydroxyethyl moiety was pivotal for binding the catalytic serine of AChE [3] [6].
Phase 3: Hybridization and Polypharmacology (2010s–Present)Modern derivatives like 1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol integrate multifunctional pharmacophores. The hydroxyphenyl group enables dual-target engagement (e.g., S1R agonism and AChE inhibition), addressing complex neuropsychiatric disorders via synergistic mechanisms. Computational studies confirm that such hybrids occupy distinct subpockets in S1R’s trimeric structure, stabilizing conformational states that promote neuroplasticity [2] [10].
Notably, CAS registry 27573-97-3 (assigned to 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol) reflects this scaffold’s commercial viability, with suppliers like Fluorochem offering gram-scale quantities for research [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0